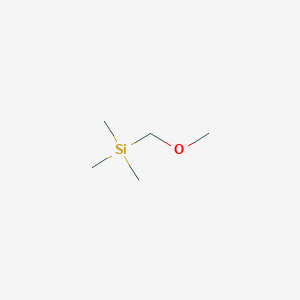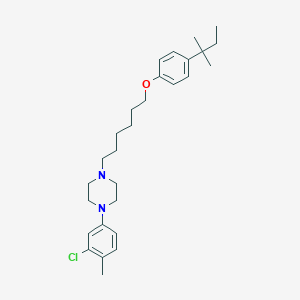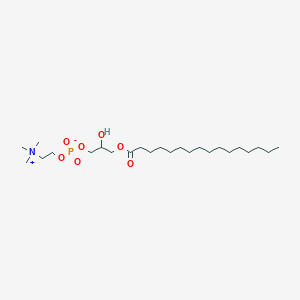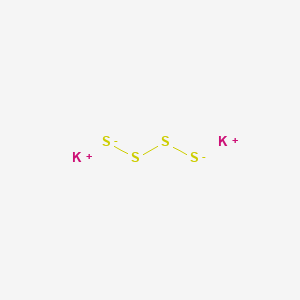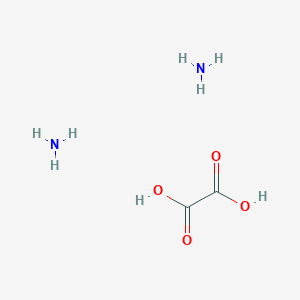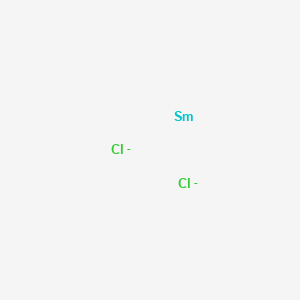
Samarium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium dichloride is a chemical compound that is commonly used in scientific research applications. It is a rare earth metal that is known for its unique properties and has become an important tool in various fields of study. In
Aplicaciones Científicas De Investigación
Samarium dichloride has a wide range of scientific research applications. It is commonly used as a catalyst in organic chemistry reactions, particularly in the formation of carbon-carbon bonds. The compound is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, samarium dichloride is used in the production of high-performance magnets and other electronic devices.
Mecanismo De Acción
The mechanism of action of samarium dichloride is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. This makes it an effective catalyst in many chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Samarium dichloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory system. Therefore, it is important to handle the compound with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of samarium dichloride is its effectiveness as a catalyst in organic chemistry reactions. It is also relatively easy to synthesize and handle in a laboratory setting. However, the compound is toxic and can be dangerous if not handled properly. Additionally, it is relatively expensive, which can limit its use in some laboratory settings.
Direcciones Futuras
There are several future directions for research on samarium dichloride. One area of interest is in the development of new catalysts based on samarium dichloride. This could lead to the synthesis of new organic compounds with potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action of samarium dichloride and its potential biochemical and physiological effects. This could help to improve safety protocols and ensure that the compound is used safely in laboratory settings.
Conclusion
Samarium dichloride is a rare earth metal that is commonly used in scientific research applications. It is an effective catalyst in organic chemistry reactions and has potential applications in the synthesis of various organic compounds. However, the compound is toxic and must be handled with care. Further research is needed to fully understand the mechanism of action of samarium dichloride and its potential biochemical and physiological effects. Overall, samarium dichloride is an important tool in scientific research and has the potential to contribute to the development of new technologies and compounds.
Métodos De Síntesis
Samarium dichloride is typically synthesized through the reaction of samarium metal with hydrochloric acid. The reaction produces samarium chloride, which is then treated with hydrogen gas to produce samarium dichloride. The process is relatively straightforward and can be carried out in a laboratory setting with ease.
Propiedades
Número CAS |
13874-75-4 |
|---|---|
Nombre del producto |
Samarium dichloride |
Fórmula molecular |
Cl2Sm-2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
samarium;dichloride |
InChI |
InChI=1S/2ClH.Sm/h2*1H;/p-2 |
Clave InChI |
LELCEZVJWZMREP-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Sm] |
SMILES canónico |
[Cl-].[Cl-].[Sm] |
Otros números CAS |
13874-75-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




